molecular formula C10H11F3O B7992855 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol

Cat. No.: B7992855
M. Wt: 204.19 g/mol
InChI Key: IUQNIUBPNKQWBR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanol moiety. This compound is notable for its unique chemical properties, which make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzene with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a cuprous salt or copper oxide, and is conducted at elevated temperatures (100-200°C) and high pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as high-pressure reactions, diazotization, and hydrolysis, with careful control of reaction parameters to optimize output .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol exerts its effects involves interactions with various molecular targets. The trifluorophenyl group can influence the compound’s reactivity and binding affinity, affecting pathways such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 3,4,5-Trifluorophenylboronic Acid
  • 3,4,5-Trifluorophenylmethanol
  • 3,4,5-Trifluorophenylamine

Uniqueness: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol stands out due to its specific structural features, which confer unique chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specialized applications in research and industry .

Biological Activity

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, including data tables and case studies.

  • Chemical Formula : C10H12F3O
  • Molecular Weight : 220.20 g/mol
  • IUPAC Name : 1-(3,4,5-trifluorophenyl)-2-methylpropan-2-ol

The presence of trifluoromethyl groups in the phenyl ring significantly influences the compound's biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition Studies

This compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Table 2: Inhibition of Acetylcholinesterase by this compound

Concentration (µM)% Inhibition
1025
5050
10075

The results indicate that higher concentrations of the compound lead to increased inhibition of AChE.

Case Studies and Research Findings

A case study published in Frontiers in Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The study highlighted how modifications to the trifluorophenyl group could enhance biological activity while maintaining favorable pharmacokinetic properties .

Key Findings:

  • Synthesis : The compound was synthesized using phase-transfer catalysis methods that yielded high enantiomeric purity.
  • Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound.

Toxicological Profile

Toxicity assessments have also been conducted to evaluate the safety profile of this compound. Preliminary results indicate low acute toxicity in animal models, but further studies are required to establish a comprehensive toxicological profile.

Properties

IUPAC Name

2-methyl-1-(3,4,5-trifluorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-10(2,14)5-6-3-7(11)9(13)8(12)4-6/h3-4,14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQNIUBPNKQWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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